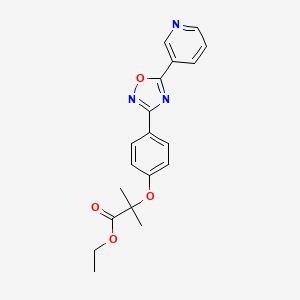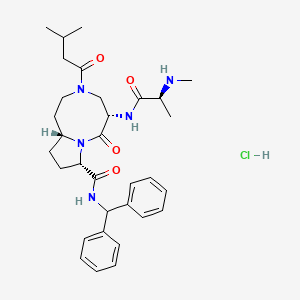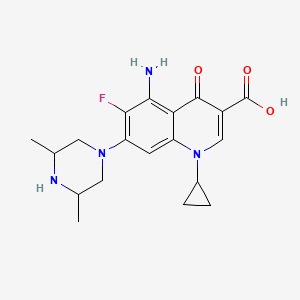
BAM 15
描述
BAM 15 是一种新型线粒体质子载体解偶联剂。它以其保护哺乳动物免受急性肾脏缺血再灌注损伤和冷诱导的肾小管损伤的能力而闻名。 This compound 正在被研究其在治疗肥胖、败血症和癌症方面的潜在治疗应用 .
科学研究应用
作用机制
BAM 15 通过破坏线粒体中电子传递和三磷酸腺苷合成的偶联来发挥作用。这种破坏导致线粒体内膜上的质子梯度耗散,导致线粒体呼吸和能量消耗增加。 This compound 靶向参与能量代谢、氧化磷酸化和活性氧物种调节的线粒体途径 .
生化分析
Biochemical Properties
BAM15 plays a significant role in biochemical reactions. It disrupts the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure . By enhancing proton permeability, BAM15 dissipates the proton gradient across the inner mitochondrial membrane . This action of BAM15 activates pivotal signaling pathways, notably AMPK and PGC-1α . AMPK responds to BAM15-induced ATP reduction, facilitating glucose uptake and fatty acid oxidation .
Cellular Effects
BAM15 has shown promise in obesity by increasing energy expenditure and reducing fat accumulation . In diabetes, it improves glycemic control and reverses insulin resistance . Additionally, BAM15 has potential in non-alcoholic fatty liver disease, sepsis, and cardiovascular diseases by mitigating oxidative stress, modulating inflammatory responses, and promoting cardioprotection . It also decreases insulin resistance and has beneficial effects on oxidative stress and inflammation .
Molecular Mechanism
The mechanism of action of BAM15 involves its ability to disrupt the coupling between electron transport and ATP synthesis . By targeting the inner mitochondrial membrane, it enhances proton permeability, dissipating the gradient and uncoupling electron transport from ATP synthesis . This boosts mitochondrial respiration and energy expenditure .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of BAM15 in laboratory settings are limited, it is known that BAM15 shows potential for improving sepsis and septic AKI by reducing mtDNA release, mitigating mitochondrial dysfunction, and modulating inflammatory responses .
Dosage Effects in Animal Models
In animal studies, mice given BAM15 were resistant to weight gain by burning more calories than their untreated counterparts . The molecule decreases the body fat mass of mice without affecting food intake and muscle mass or increasing body temperature .
Metabolic Pathways
BAM15 is involved in the metabolic pathway of oxidative phosphorylation . It disrupts the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure .
Transport and Distribution
While specific studies on the transport and distribution of BAM15 within cells and tissues are limited, it is known that BAM15 targets the inner mitochondrial membrane .
Subcellular Localization
BAM15 is localized in the mitochondria, the subcellular organelles responsible for cellular energy production via oxidative phosphorylation . It targets the inner mitochondrial membrane, enhancing proton permeability and leading to increased mitochondrial respiration and energy expenditure .
准备方法
BAM 15 的合成路线涉及 N5, N6-双(2-氟苯基)[2,1,3]恶二唑[4,5-b]吡嗪-5,6-二胺的制备。反应条件通常涉及使用特定试剂和催化剂以获得所需产物。 This compound 的工业生产方法仍在研究和开发中,重点是优化收率和纯度,同时最大限度地降低生产成本 .
化学反应分析
BAM 15 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 该化合物也可以进行还原反应,导致 this compound 的还原形式。
取代: this compound 可以参与取代反应,其中特定的官能团被其他官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
BAM 15 与其他线粒体解偶联剂(如 2,4-二硝基苯酚和 FCCP(碳酰氰化物-p-三氟甲氧基苯基腙))进行比较。与这些化合物不同,this compound 显示出较低的细胞毒性速率,并且没有脱靶效应。 与 FCCP 相比,它还刺激更高的线粒体呼吸最大速率,使其成为研究和治疗应用中更有效和更安全的替代方案 .
类似化合物
- 2,4-二硝基苯酚
- FCCP(碳酰氰化物-p-三氟甲氧基苯基腙)
- VLX600
- Mito-LND(Mito-Loidamine)
- DX3-213B
This compound 因其独特的特性和潜在的治疗益处而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJBRZAJRPPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BAM15?
A1: BAM15 acts as a mitochondrial uncoupler. It achieves this by increasing proton transport into the mitochondrial matrix through a pathway independent of ATP synthase. [] This disrupts the proton gradient necessary for ATP synthesis, effectively uncoupling nutrient oxidation from ATP production. []
Q2: What are the downstream effects of BAM15's uncoupling action?
A2: By uncoupling mitochondria, BAM15 stimulates energy expenditure and influences glucose and lipid metabolism. [] This leads to increased mitochondrial respiration, enhanced insulin action, and stimulated nutrient uptake due to the sustained activation of AMPK. []
Q3: How does BAM15 affect mitochondrial membrane potential?
A3: BAM15, as a protonophore, decreases the mitochondrial membrane potential (ΔΨm) by facilitating proton leakage across the inner mitochondrial membrane. [] This uncoupling effect disrupts the proton gradient, leading to increased oxygen consumption without a corresponding increase in ATP production.
Q4: Does BAM15 affect the plasma membrane potential?
A4: Unlike some earlier mitochondrial uncouplers, BAM15 selectively targets mitochondria and does not depolarize the plasma membrane. [, ] This selectivity makes it a valuable tool for studying mitochondrial function and a potentially safer therapeutic agent.
Q5: How does BAM15's action on mitochondria relate to its therapeutic potential in obesity?
A5: BAM15's ability to uncouple mitochondria leads to increased energy expenditure, making it a potential therapeutic strategy for obesity. [, ] Studies have shown that BAM15 can reduce body weight and fat mass in diet-induced obese mice. [, , ]
Q6: Does BAM15 influence glucose homeostasis?
A6: Yes, BAM15 has been shown to improve glucose homeostasis. In preclinical studies, BAM15-treated mice demonstrated enhanced insulin sensitivity and improved glycemic control. [, ] These effects are attributed to the drug's influence on lipid-rich tissues and its ability to stimulate glucose metabolism. []
Q7: What is the molecular formula and weight of BAM15?
A7: The molecular formula of BAM15 is C16H8F2N6O. Its molecular weight is 338.26 g/mol.
Q8: Have there been any computational studies on BAM15?
A8: While specific QSAR models are not detailed in the provided abstracts, computational methods are likely used in the development and optimization of BAM15 and its derivatives. The identification of BAM15 through chemical library screening [] suggests the use of computational approaches in early stages. Additionally, the development of derivatives like the imidazolopyrazine uncoupler SHD865 [] points towards further computational design and optimization efforts.
Q9: How does modifying the structure of BAM15 affect its uncoupling activity?
A9: Research on BAM15 derivatives suggests that structural modifications can significantly impact its uncoupling activity. For instance, replacing the furazanopyrazine core of BAM15 with an imidazolopyrazine core, as seen in SHD865, resulted in a milder uncoupler with a lower maximal respiration rate. []
Q10: Are there specific structural features crucial for BAM15's mitochondrial uncoupling activity?
A10: Research on oxadiazolopyridine derivatives, structurally related to BAM15, indicates that the presence of unsymmetrical aniline derivatives with electron-withdrawing groups is favorable for uncoupling activity. [] Additionally, the N-H proton of the aniline ring appears crucial for the protonophore activity. []
Q11: How does BAM15's in vivo activity translate to its potential therapeutic benefits?
A11: BAM15's in vivo activity, specifically its ability to uncouple mitochondria and increase energy expenditure, translates to its potential therapeutic benefits in addressing metabolic diseases. [, , , ] Studies in mice have shown that BAM15 treatment can reduce body weight, fat mass, and improve glucose homeostasis, [, ] suggesting its potential for treating obesity and related metabolic disorders.
Q12: What in vitro models have been used to study BAM15's effects?
A12: Researchers have used various in vitro models to investigate the effects of BAM15:* Cell lines: C2C12 myotubes [], L6 myoblasts [], RAW264.7 macrophages [], Hepa 1-6 hepatocytes [], PC12 neuron cells []* Primary cells: Human THP-1 macrophages [], mouse RAW264.7 macrophages [], primary human retinal pigment epithelial cells (H-RPE) []
Q13: How is BAM15's effect on cellular respiration typically measured in vitro?
A13: The oxygen consumption rate (OCR) is frequently used as a readout for BAM15's mitochondrial uncoupling activity in vitro. [, , ] This measurement reflects the cellular respiration rate and provides insights into the compound's impact on mitochondrial function.
Q14: What in vivo models have been used to study BAM15?
A14: Several in vivo models have been employed to study BAM15, primarily focusing on its effects on metabolic disorders:* Diet-induced obese mice: This model is used to investigate BAM15's effects on body weight, fat mass, glucose homeostasis, and liver health. [, , , ]* Cecal ligation and puncture (CLP) sepsis mice: This model is used to assess BAM15's therapeutic potential in sepsis, examining its impact on survival, organ injury, inflammation, and mitochondrial damage. [, , ] * Aged C57BL/6J mice: This model is used to study BAM15's effects on age-related muscle decline (sarcopenia) and its impact on body composition, muscle function, energy expenditure, and glucose tolerance. []
Q15: Has BAM15 been tested in clinical trials?
A15: Based on the provided research papers, BAM15 has not yet been tested in clinical trials. The current research primarily focuses on preclinical studies to establish its safety and efficacy in various disease models.
Q16: Are there any strategies to enhance the delivery of BAM15 to specific tissues?
A16: One study explored a targeted delivery approach for BAM15 using PLGA particles. This method aimed to deliver BAM15 specifically to macrophages, potentially enhancing its therapeutic efficacy in inflammatory diseases like sepsis. []
Q17: Are there any identified biomarkers for BAM15 efficacy?
A17: Research suggests that circulating mitochondrial DNA (mtDNA) levels could serve as a potential biomarker for both sepsis diagnosis and BAM15 treatment efficacy. [] BAM15 administration was shown to decrease the elevated mtDNA levels observed in a mouse model of sepsis. []
Q18: What analytical techniques are used to study BAM15's effects?
A18: Several analytical methods are employed to study BAM15 and its effects:
- Extracellular flux analysis: This technique measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on cellular respiration and glycolysis. [, , , ]
- Western blotting: This method is used to detect and quantify specific proteins, such as phosphorylated AMPK, a marker for AMPK activation, which is a downstream effect of BAM15. [, ]
- Flow cytometry: This technique is used to analyze and sort cells based on their physical and chemical characteristics. In BAM15 research, it has been used to quantify specific cell populations, like inflammatory monocytes/macrophages in the liver. []
- Histological analysis: This method involves examining tissue samples under a microscope to assess organ damage and structural changes. [, ]
- Enzyme-linked immunosorbent assay (ELISA): This technique is used to quantify the levels of specific proteins, such as cytokines, in biological samples, providing insights into the inflammatory response. [, ]
Q19: How does BAM15 represent an advancement in the field of mitochondrial uncouplers?
A19: BAM15 represents a significant advancement in the field. Unlike earlier uncouplers, BAM15 demonstrates greater mitochondrial selectivity, avoiding undesirable effects on the plasma membrane. [, ] This improved safety profile, combined with its potent uncoupling activity, makes BAM15 a promising candidate for further research and potential therapeutic development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


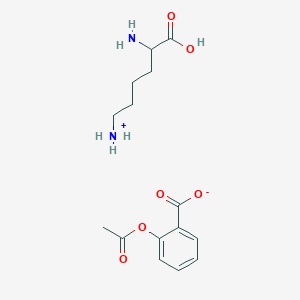
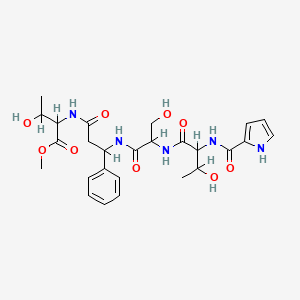
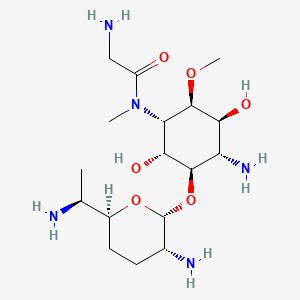
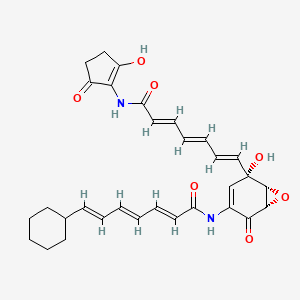

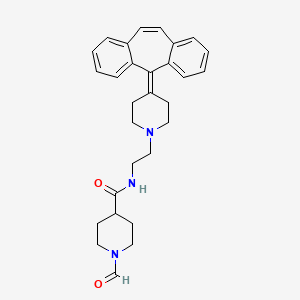
![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
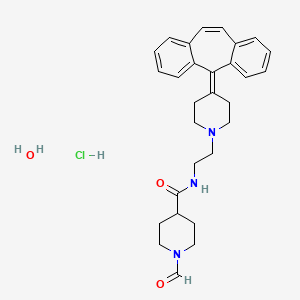
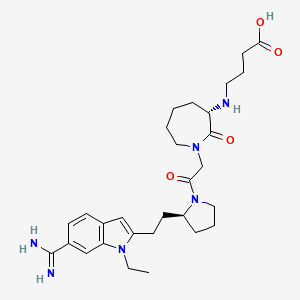
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)

